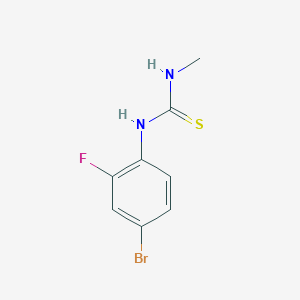
N-(4-bromo-2-fluorophenyl)-N'-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-N'-methylthiourea, also known as BFTU, is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. BFTU is a thiourea derivative that can be synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-N'-methylthiourea as a protein kinase inhibitor involves the binding of this compound to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates. The mechanism of action of this compound as a fluorescent probe for imaging intracellular zinc ions involves the binding of this compound to zinc ions, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to modulate the activity of ion channels such as the TRPM7 channel, which plays important roles in cellular processes such as cell migration and invasion. This compound has also been shown to modulate the activity of enzymes such as the matrix metalloproteinases, which are involved in various cellular processes such as tissue remodeling and wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-fluorophenyl)-N'-methylthiourea in lab experiments is its relatively low cost compared to other protein kinase inhibitors. Another advantage is its ability to inhibit multiple protein kinases, thereby allowing for the study of multiple cellular processes using a single compound. One limitation of using this compound in lab experiments is its relatively low potency compared to other protein kinase inhibitors. Another limitation is its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of N-(4-bromo-2-fluorophenyl)-N'-methylthiourea in scientific research. One direction is the development of more potent this compound analogs that can selectively inhibit specific protein kinases. Another direction is the use of this compound as a tool for studying the role of zinc ions in cellular processes such as neurodegeneration and immune response. Another direction is the use of this compound as a tool for studying the role of ion channels such as the TRPM7 channel in cellular processes such as cancer metastasis and cardiovascular disease.
Métodos De Síntesis
N-(4-bromo-2-fluorophenyl)-N'-methylthiourea can be synthesized using different methods, including the reaction of 4-bromo-2-fluoroaniline with thiourea in the presence of a catalyst such as copper(II) sulfate pentahydrate. The reaction can be carried out in a solvent such as water or ethanol at a temperature of around 50-60°C for several hours. The resulting product can be purified using techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-N'-methylthiourea has been used in various scientific research applications, including as a protein kinase inhibitor and as a fluorescent probe for imaging intracellular zinc ions. This compound has been shown to inhibit protein kinases such as c-Src and Fyn, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been used as a fluorescent probe for imaging intracellular zinc ions, which play important roles in cellular processes such as gene expression, signal transduction, and apoptosis.
Propiedades
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2S/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWSXTKMZSZXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B5003754.png)

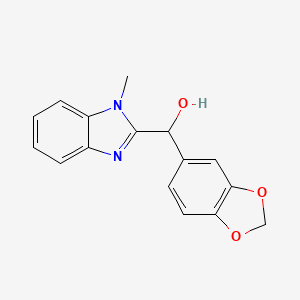
![N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5003780.png)

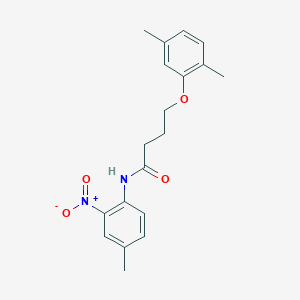
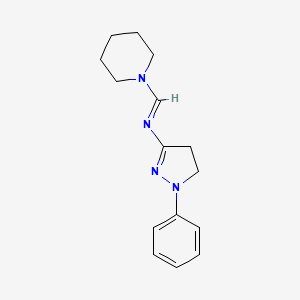
![2-{[N-(tert-butyl)glycyl]amino}-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5003823.png)
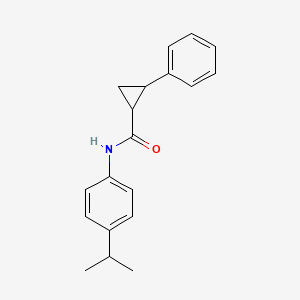
![4-butoxy-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5003841.png)
![2-{[7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}ethanol](/img/structure/B5003852.png)
![ethyl 2-[({[3-(4-nitrophenyl)acryloyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003856.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003865.png)
![5-chloro-2-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5003871.png)